molecular formula C25H29N3O3 B2493467 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 920366-47-8

4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No. B2493467
CAS RN: 920366-47-8
M. Wt: 419.525
InChI Key: PJFFGTJZIIVRLE-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are of significant interest in materials science and pharmaceutical research due to their unique structural features and potential applications. Although the specific compound "4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide" is not directly referenced in accessible literature, related compounds have been synthesized and studied for various properties, including thermal stability, solubility, and potential biological activity.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step organic reactions, including nucleophilic substitution and aromatic coupling, to incorporate specific functional groups into the parent structure. For example, derivatives of tert-butyl and ethoxyphenyl groups have been synthesized through reactions involving aromatic nucleophilic substitution and coupling reactions (Hsiao, Yang, & Chen, 2000).

Molecular Structure Analysis

The molecular structure of related compounds often features complex aromatic systems with multiple substituents influencing the overall molecular geometry and properties. X-ray crystallography and DFT analyses provide insights into the crystalline structure and intramolecular interactions, such as hydrogen bonding, that stabilize the molecular conformation (Çolak et al., 2021).

Chemical Reactions and Properties

Compounds with similar structures participate in a variety of chemical reactions, including those involving their functional groups like amides and ethers. Their reactivity can be tailored through modifications in the substituents, impacting their application in synthesis and material science.

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and film-forming ability, are influenced by the specific substituents and molecular structure. Polyamides derived from related structures demonstrate significant thermal stability and solubility in polar solvents, making them suitable for applications requiring high performance under thermal stress (Hsiao, Yang, & Chen, 2000).

Scientific Research Applications

Structural Analysis and Properties

  • The chemical exhibits a U-shaped channel structure formed by the dihedral angles between the pyrimidine and benzene rings, contributing to its unique molecular geometry. This structure facilitates specific interactions and potentially affects its binding affinity in biological systems (Kaur et al., 2012).
  • The molecule's structure, particularly the arrangement of its rings and substituents, plays a significant role in its physicochemical properties, influencing its potential as a compound in material sciences or pharmacology (Pietsch et al., 2007).

Material Science and Polymer Applications

  • Derivatives of this compound have been synthesized for use in polyamides with flexible main-chain ether linkages and ortho-phenylene units, showcasing high thermal stability and solubility in polar solvents. This indicates potential applications in the development of new materials with specific thermal and solubility properties (Hsiao et al., 2000).

Biomedical and Imaging Applications

  • Analogues of this compound have been synthesized and evaluated as potential myocardial perfusion imaging agents in PET scans. Their high heart uptake and low background uptake make them promising candidates for cardiac imaging and diagnostics (Mou et al., 2012).

Environmental and Toxicological Studies

  • Similar structures have been studied for their genotoxic effects on human lymphocytes, contributing to understanding the compound's potential environmental and health impacts. This research is vital for safety assessments and environmental regulations (Chen et al., 2008).

Fluorescence and Chemosensor Applications

  • Compounds structurally related to 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide have been developed as fluorescence chemosensors. Their selective detection capabilities for specific ions showcase their potential in chemical sensing and analytical applications (Ravichandiran et al., 2019).

properties

IUPAC Name

4-tert-butyl-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-5-30-21-12-8-18(9-13-21)22-14-15-23(28-27-22)31-17-16-26-24(29)19-6-10-20(11-7-19)25(2,3)4/h6-15H,5,16-17H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFFGTJZIIVRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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